1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid - 1267684-30-9

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Catalog Number: EVT-1713162
CAS Number: 1267684-30-9
Molecular Formula: C10H8ClN3O3
Molecular Weight: 253.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Esterification: Reacting with alcohols in the presence of an acid catalyst would yield corresponding esters [].
  • Amidation: Reacting with amines in the presence of a coupling agent like 1,1′-carbonyldiimidazole (CDI) can form amides [].
Applications
  • Medicinal chemistry: Exploring its potential as a building block for synthesizing novel drug candidates, particularly those targeting enzymes or receptors where hydrogen bonding and/or metal chelation plays a crucial role in ligand binding [, , , , , ].
  • Materials science: Utilizing it as a ligand for constructing metal-organic frameworks (MOFs) with tailored properties for applications in gas storage, separation, and catalysis [, ].
  • Catalysis: Investigating its ability to act as a ligand for metal catalysts, potentially influencing their activity and selectivity in various organic reactions [].

1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl-1H-[1,2,3]triazole-4-carboxylic acid derivatives

  • Compound Description: This class of compounds represents a novel series of selective Glycogen Synthase Kinase-3 (GSK-3) inhibitors. They exhibit favorable water solubility and have been shown to modulate glycogen metabolism and stimulate the accumulation of intracellular beta-catenin in whole-cell assays []. These compounds are ATP-competitive inhibitors of GSK-3 [].

1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid

  • Compound Description: This compound is the first representative of a series of 5-formyl-1H-1,2,3-triazole-4-carboxylic acids. Notably, it exhibits ring-chain tautomerism, predominantly existing in its cyclic 6-hydroxy-1,6-dihydro-4H-furo[3,4-d][1,2,3]triazol-4-one tautomeric form in solution [].

N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound is notable for its crystal structure, which reveals the formation of homodimers through N—H⋯N and C—H⋯N hydrogen bonds. These dimers further assemble into ribbons via C—H⋯O interactions [].

(E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide

  • Compound Description: This heterocyclic compound, characterized by its (E)-hydrazone moiety, is formed via a condensation reaction between 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 2-acetylbenzofuran [].

1-(4-methoxyphenyl)-5-methyl-N'-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide (MAC)

  • Compound Description: MAC is a multi-functional compound investigated for both its anticancer and anti-corrosion properties []. Computational studies suggest its potential as an anti-corrosion agent for iron in acidic media due to its spontaneous interaction with the metal surface []. Additionally, it shows promising anticancer potential, exhibiting higher binding scores with anaplastic lymphoma kinase (ALK) than the reference drug Crizotinib in molecular docking studies [].
  • Compound Description: This series of compounds emphasizes the versatility of introducing a hydrogenated pyridine fragment at either the N1 or C5 position of the 1H-1,2,3-triazole-4-carboxylic acid scaffold []. This modification could potentially contribute to different binding modes and pharmacological profiles.

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound, characterized by a complex structure incorporating pyrazole and triazole rings linked via a hydrazone moiety, is synthesized through a condensation reaction with (2,4,6-trichlorophenyl)hydrazine [].

5-Methyl-1-(3-nitrobenzyl)-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: This compound is significant for its crystal structure, revealing the near-perpendicular orientation of the triazole and benzene rings []. The crystal packing is stabilized by strong O—H⋯O hydrogen bonds involving water molecules and weak C—H⋯O interactions [].

1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid monohydrate

  • Compound Description: Similar to the previous compound, this derivative is also notable for its crystal structure. It exhibits an almost perpendicular arrangement of the triazole and phenyl rings []. The crystal packing is dominated by strong intermolecular O—H⋯O and O—H⋯N hydrogen bonds mediated by water molecules [].

1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This compound is characterized by a unique structure combining triazole and indolinone moieties linked by a carbohydrazide linker. Its structure has been confirmed by NMR spectroscopy and single-crystal X-ray diffraction [].

1-benzyl-5-chloro-4-(2-hydroxybenzoyl)-1H-1,2,3-triazoles

  • Compound Description: This series of compounds represents intermediates in the synthesis of benzopyrano[2,3-D]-1,2,3-triazole systems. The synthesis involves acylation of arenes with N-protected 5-chloro-1H-1,2,3-triazole-4-carboxylic acid chlorides under Friedel-Crafts conditions followed by base-mediated cyclization [].

1-(R-Phenyl)-5-(R-Methyl)-1H-1,2,3-triazole-4-carboxylic Acids

  • Compound Description: This series represents a general class of substituted 1H-1,2,3-triazole-4-carboxylic acids synthesized via a one-pot three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and O- or S-nucleophiles []. The reaction proceeds through a [3+2] cycloaddition followed by nucleophilic substitution [].

(1-(2,4-Dioxo-1,2,3,4-tetrahydroquinolin-3-yl)-1H-1,2,3-triazol-4-yl)methyl acetates

  • Compound Description: These compounds represent a class of triazole derivatives functionalized with a quinoline-2,4-dione moiety. They are prepared from the corresponding 3-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-diones, which can be further modified to yield aldehydes and carboxylic acids [].
  • Compound Description: This series of compounds, synthesized via condensation reactions of 4-acetyl-1,2,3-triazoles with various hydrazines, have been evaluated for their antibacterial activity [].

1,2,3-triazolyl-carboxamide1,2,3-thiadiazole

  • Compound Description: This hybrid heterocyclic compound, containing both 1,2,3-triazole and 1,2,3-thiadiazole rings, is synthesized via a multi-step reaction involving diazotization, condensation, and cyclization [].

N-substituted-5-methyl-1-(4-methylphenyl)-1H-1, 2, 3-triazole-4-carboxamide derivatives

  • Compound Description: These compounds are prepared by reacting 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by treatment with various amines [].

3-(1,2,3-Triazol-4-yl)-β-Carbolines and 3-(1H-Tetrazol-5-yl)-β-Carbolines

  • Compound Description: These compounds represent two related classes of β-carboline derivatives, synthesized and evaluated for their anticancer activities []. The 3-(1H-tetrazol-5-yl)-β-carbolines exhibit significant antiproliferative effects against various cancer cell lines, with IC50 values ranging from 3.3 µM to 9.6 µM [].

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: This class of compounds incorporates both pyrazole and triazolothiadiazole rings within their structure. Molecular docking studies suggest potential antifungal activity for these compounds, particularly 7-((6-(2-bromo-5-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophylline, which shows promising interaction with lanosterol 14α-demethylase [].
  • Compound Description: This series focuses on two distinct classes of compounds, azo compounds, and 1,2,3-triazoles, both derived from 2-methyl quinazolin-4(3H)-one. These compounds were synthesized and evaluated for their antibacterial activity []. Compounds 7-9 within this series exhibited notable antibacterial activity [].
  • Compound Description: These are three novel metal-organic framework (MOF) materials synthesized using the ligand H2MCTCA (5-methyl-1-(4-carboxyl)-1H-1,2,3-triazole-4-carboxylic acid). Complex 1 exhibits excellent fluorescence sensing capabilities for small-molecule drugs and actinide cations [], while complexes 2 and 3 show promising catalytic activity in reducing p-nitrophenol [].
  • Compound Description: YTR-830H is a novel β-lactamase inhibitor. Studies on its degradation in various aqueous solutions and alkaline methanol revealed a complex degradation pathway involving multiple intermediates [].

2-Phenyl-1, 2, 3-triazole-4-formylhydrazine (2)

  • Compound Description: Compound 2 serves as a versatile precursor for synthesizing various heterocyclic compounds, including oxadiazoles, dihydroxadiazoles, and s-triazole[3,4-b]-1,3,4-thiadiazoles [].

[Cd(mptc)2(H2O)4] (1) and [Cu(mptc)4·2H2O]n (2)

  • Compound Description: These are two novel metal complexes incorporating the ligand 5-methyl-1-(pyridine-3-yl)-1H-1,2,3-triazole-4-carboxylic acid (Hmptc). Complex 1 is a mononuclear Cd(II) complex [], while complex 2 forms a 2D polymeric structure [].

1,2,3-Triazole derivatives containing 1,3,4-oxadiazole ring

  • Compound Description: This series of compounds combines 1,2,3-triazole and 1,3,4-oxadiazole rings within a single molecule. The synthesis involves using 1-(substituted-phenyl)-1H-1,2,3-triazolyl-4-carboxylic acid derivatives as starting materials, which are condensed with semicarbazide hydrochloride to form the target compounds []. Thermal analysis of these compounds was performed using TGA and DTG techniques [].

2-Amino-3-(1-(4-(4-(2-methoxyphenyl)piperazine-1-yl)butyl)-1H-1,2,3-triazol-4-yl)propanoic acid

  • Compound Description: This compound, designed as a potential 5HT1A receptor ligand, incorporates a 1,2,3-triazole ring linked to a methoxyphenyl piperazine moiety. This ligand has been successfully radiolabeled with 99mTc-tricarbonyl, showing promising in vitro and in vivo stability profiles [].

2H-1,2,3-triazole sodium complex

  • Compound Description: This unique sodium complex features a 2H-1,2,3-triazole heterocycle, characterized by deprotonation at the central nitrogen atom of the triazole ring. The structure of the complex, confirmed by X-ray crystallography, reveals the presence of a sodium counter ion and two coordinated water molecules [].
  • Compound Description: These compounds represent two series of 1,2,3-triazole derivatives, synthesized using click chemistry. The compounds feature either a nitrile or carboxylic acid group at the C4 position of the triazole ring, along with various aryl substituents at the N1 or N3 positions [].

(1-aryl-1H-1,2,3-triazol-4-yl)methyl esters

  • Compound Description: This class of compounds is synthesized via a multicomponent reaction involving carboxylic acids, 3-bromoprop-1-yne, and aromatic azides in the presence of a copper catalyst [].
  • Compound Description: This series involves various derivatives of 1,2,3-triazoles synthesized using 4-aminobenzoic acid as a starting material. These derivatives include 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, highlighting the versatility of 4-aminobenzoic acid as a building block [].

8-chloro-6-(o-chlorophenyl)-N-hydroxymethyl-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide (M-A) and 8-chloro-6-(o-chlorophenyl)-N-hydroxymethyl-N-methyl-4H-1,2,4-triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide (M-D)

  • Compound Description: M-A and M-D are two metabolites identified in dog plasma after administration of 5-[(2-aminoacetamido)methyl]-1-[4-chloro-2-(o-chlorobenzoyl)phenyl]-N, N-dimethyl-1H-1,2,4,-triazole-3-carboxamide hydrochloride dihydrate (450191-S), a 1H-1,2,4,-triazolyl benzophenone derivative []. Their structures were elucidated using mass spectrometry and confirmed through synthesis [].

Eu-MCTCA@H4TBAPy

  • Compound Description: Eu-MCTCA@H4TBAPy is a composite material formed by encapsulating 1,3,6,8-tetrakis(p-benzoic acid)pyrene (H4TBAPy) into the framework material [Eu(MCTCA)1.5(H2O)2]·1.75H2O (Eu-MCTCA). This composite exhibits color-tunable and white light emission, making it a potential candidate for optoelectronic applications [].

(E)-N-(4-(dimethylamino)benzylidene)-3-(2,4-dinitrophenylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

  • Compound Description: This compound, characterized by its (E)-N-benzylidene-3-arylthio-5-substituted-4H-1,2,4-triazol-4-amine structure, has been synthesized and structurally characterized using X-ray crystallography. The compound exhibits a near-perpendicular arrangement of its aromatic rings [, ].

7-((6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl)theophyllines

  • Compound Description: This series of compounds combines 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole and theophylline moieties within a single molecule. These compounds were synthesized and characterized, and their potential as antifungal agents was suggested based on molecular docking studies [].

4-amino-5-(methylthio)carbonyl-1,2,3,-triazole (3a)

  • Compound Description: This compound is a thiol ester formed during the acid degradation of 6-methylthio-8-azapurines. It is characterized by the presence of a methylthiocarbonyl group at the C5 position of the 1,2,3-triazole ring [].

Properties

CAS Number

1267684-30-9

Product Name

1-(3-chloro-4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

IUPAC Name

1-(3-chloro-4-methoxyphenyl)triazole-4-carboxylic acid

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

InChI

InChI=1S/C10H8ClN3O3/c1-17-9-3-2-6(4-7(9)11)14-5-8(10(15)16)12-13-14/h2-5H,1H3,(H,15,16)

InChI Key

ZPYOSQOVCNMZFF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.